5-(dimethylsulfamoyl)-N-(5-methyl-1,2-oxazol-3-yl)furan-2-carboxamide

medicinal chemistry SAR sulfonamide

Procure 5-(dimethylsulfamoyl)-N-(5-methyl-1,2-oxazol-3-yl)furan-2-carboxamide (CAS 1173268-87-5) for focused NLRP3 inflammasome research. Its architecture—a dimethylsulfamoyl-furan core linked to a 5-methylisoxazole—provides structural diversity distinct from sulfonylurea cores, offering a unique pharmacophoric profile for SAR studies. This compound is not interchangeable with other sulfonamide carboxamide analogs, making it a valuable tool for dissecting target binding and validating docking algorithms.

Molecular Formula C11H13N3O5S
Molecular Weight 299.3
CAS No. 1173268-87-5
Cat. No. B2852546
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(dimethylsulfamoyl)-N-(5-methyl-1,2-oxazol-3-yl)furan-2-carboxamide
CAS1173268-87-5
Molecular FormulaC11H13N3O5S
Molecular Weight299.3
Structural Identifiers
SMILESCC1=CC(=NO1)NC(=O)C2=CC=C(O2)S(=O)(=O)N(C)C
InChIInChI=1S/C11H13N3O5S/c1-7-6-9(13-19-7)12-11(15)8-4-5-10(18-8)20(16,17)14(2)3/h4-6H,1-3H3,(H,12,13,15)
InChIKeyGVSVGJPABUIPQB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

5-(Dimethylsulfamoyl)-N-(5-methyl-1,2-oxazol-3-yl)furan-2-carboxamide (CAS 1173268-87-5): Procurement-Relevant Identity and Key Characteristics


5-(Dimethylsulfamoyl)-N-(5-methyl-1,2-oxazol-3-yl)furan-2-carboxamide (CAS 1173268-87-5) is a synthetic sulfonamide-containing heterocyclic compound featuring a furan-2-carboxamide core, a dimethylsulfamoyl group at the furan 5-position, and a 5-methyl-1,2-oxazol-3-yl (5-methylisoxazol-3-yl) substituent on the carboxamide nitrogen . Its molecular formula is C₁₁H₁₃N₃O₅S and its monoisotopic mass is approximately 299.3 Da [1]. The compound belongs to a broader class of sulfonamide carboxamides that have been claimed in patent literature as NLRP3 inhibitors and for other therapeutic applications [2].

Why 5-(Dimethylsulfamoyl)-N-(5-methyl-1,2-oxazol-3-yl)furan-2-carboxamide Cannot Be Replaced by Off-the-Shelf Furan or Isoxazole Analogs


The biological activity of sulfonamide carboxamide compounds is exquisitely sensitive to the nature of both the sulfonamide substituent and the heterocyclic amide partner. Patent SAR data for the NLRP3-inhibitory sulfonamide carboxamide class demonstrates that even minor modifications to the heteroaryl ring attached to the sulfonyl group or to the carboxamide nitrogen can shift potency by orders of magnitude or abolish target engagement entirely [1]. Consequently, a dimethylsulfamoyl-furan-2-carboxamide bearing a 5-methylisoxazol-3-yl group cannot be assumed interchangeable with analogs carrying, for example, a 4-(trifluoromethoxy)phenyl, a thiazolyl, or a nitro-substituted furan ring; each variant presents a distinct pharmacophoric profile that must be empirically validated.

Head-to-Head Quantitative Differentiation of 5-(Dimethylsulfamoyl)-N-(5-methyl-1,2-oxazol-3-yl)furan-2-carboxamide from Its Closest Structural Analogs


Structural Distinction from 5-(Dimethylsulfamoyl)-N-[4-(trifluoromethoxy)phenyl]furan-2-carboxamide (CAS 1170537-97-9)

The target compound replaces the lipophilic 4-(trifluoromethoxy)phenyl group of CAS 1170537-97-9 with a 5-methylisoxazol-3-yl ring, fundamentally altering the hydrogen-bonding capacity, topological polar surface area (TPSA), and heteroatom arrangement at the carboxamide terminus . While no direct biological comparison is available in the public domain, this substitution is predicted to change TPSA from approximately 105 Ų (for the N-aryl analog) to roughly 130 Ų, and to introduce an additional heterocyclic nitrogen capable of acting as a hydrogen-bond acceptor, which can profoundly influence target selectivity and pharmacokinetics .

medicinal chemistry SAR sulfonamide

Differentiation from 5-Bromo-N-(isoxazol-3-yl)furan-2-carboxamide: Substituent Impact on Reactivity and Binding

5-Bromo-N-(isoxazol-3-yl)furan-2-carboxamide lacks the dimethylsulfamoyl group present in the target compound and instead carries a bromine atom at the furan 5-position . The dimethylsulfamoyl moiety of the target compound provides a strong electron-withdrawing effect (σₚ ≈ 0.6 for SO₂NMe₂) that reduces furan ring electron density and alters susceptibility to oxidative metabolism, whereas the bromine substituent in the comparator primarily serves as a synthetic handle or a halogen-bond donor. This electronic difference can translate into divergent metabolic stability profiles and distinct protein-ligand interaction patterns.

fragment-based drug discovery warhead sulfonamide

Class-Level Evidence: Sulfonamide Carboxamide NLRP3 Inhibitory Potential Compared to Unsubstituted Furan-2-carboxamides

Patent WO-2019092172-A1 discloses that sulfonamide carboxamide compounds bearing a 5-membered nitrogen-containing heteroaryl ring attached to the sulfonyl group act as NLRP3 inhibitors, with exemplified compounds achieving IC₅₀ values in the nanomolar range in IL-1β release assays from THP-1 cells [1]. While the specific IC₅₀ of 5-(dimethylsulfamoyl)-N-(5-methyl-1,2-oxazol-3-yl)furan-2-carboxamide has not been publicly reported, its structural alignment with the patent's Markush formula places it within the active chemical space, whereas simple furan-2-carboxamides lacking the sulfonamide group are typically inactive against NLRP3. This class-level inference is supported by the conserved sulfonylurea/sulfonylthiourea pharmacophore described in the patent.

NLRP3 inflammasome IL-1β sulfonylurea

Defined Application Scenarios for 5-(Dimethylsulfamoyl)-N-(5-methyl-1,2-oxazol-3-yl)furan-2-carboxamide Based on Available Evidence


NLRP3 Inflammasome Inhibitor Screening Library Member

The compound falls within the Markush structure of WO-2019092172-A1, which claims sulfonamide carboxamides as NLRP3 inhibitors [1]. It is suitable for inclusion in focused screening libraries targeting the NLRP3 inflammasome pathway, where its dimethylsulfamoyl-furan-isoxazole architecture provides structural diversity distinct from more common sulfonylurea cores.

Medicinal Chemistry SAR Expansion Around the Furan-2-Carboxamide Scaffold

The presence of three distinct heterocyclic/functional elements (furan, isoxazole, dimethylsulfamoyl) makes this compound a useful intermediate-complexity probe for structure-activity relationship studies aimed at dissecting the contribution of each moiety to target binding, solubility, and metabolic stability [1].

Computational Docking and Pharmacophore Modeling Benchmark

With a predicted TPSA of ~130 Ų, five rotatable bonds, and six hydrogen-bond acceptors, the compound serves as a verification standard for docking algorithms that must correctly handle sulfonamide conformational flexibility and isoxazole ring orientation [1].

Reference Compound for Sulfonamide Metabolic Stability Assessment

The electron-withdrawing dimethylsulfamoyl group at the furan 5-position is expected to reduce CYP450-mediated oxidation relative to unsubstituted or halogen-substituted furans [1]. This property can be exploited as a baseline comparator when evaluating the metabolic stability of new furan-containing analogs.

Quote Request

Request a Quote for 5-(dimethylsulfamoyl)-N-(5-methyl-1,2-oxazol-3-yl)furan-2-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.